4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid
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Overview
Description
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid, also known as Propargyl-PEG7-acid, is a compound with the molecular formula C17H30O9 and a molecular weight of 378.41 g/mol . This compound is characterized by its seven ether linkages and a terminal alkyne group, making it a versatile building block in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid typically involves the reaction of polyethylene glycol (PEG) derivatives with propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the PEG derivative react with propargyl bromide to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole linkages.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Esterification: Sulfuric acid or p-toluenesulfonic acid can be used as catalysts.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters: Formed through esterification reactions.
Alkenes/Alkanes: Formed through reduction reactions.
Scientific Research Applications
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid is primarily based on its ability to form stable linkages with other molecules. The terminal alkyne group allows for click chemistry reactions, enabling the compound to be conjugated with various biomolecules and drugs. This property makes it useful in targeted drug delivery and molecular imaging .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid is unique due to its terminal alkyne group, which allows for click chemistry reactions. This feature distinguishes it from other similar compounds that may lack this functional group, making it more versatile in chemical syntheses and applications .
Biological Activity
Chemical Structure and Properties
4,7,10,13,16,19,22-Heptaoxatetracos-23-ynoic acid features a linear chain of carbon atoms interspersed with oxygen atoms in ether linkages. Its molecular formula can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C24H46O7 |
Molecular Weight | 446.62 g/mol |
Structural Features | 7 Oxygen atoms in the chain |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. The presence of multiple oxygen atoms may enhance the solubility and reactivity of this compound against various pathogens.
- Case Study : A study on related oxo-acids demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Compounds with similar structures have shown to modulate inflammatory pathways.
- Research Findings : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of heptaoxatetracosanoic acids could inhibit pro-inflammatory cytokines in vitro .
Cytotoxicity and Cancer Research
Investigations into the cytotoxic effects of related compounds have yielded promising results in cancer models.
- Case Study : In vitro studies indicated that heptaoxatetracosanoic derivatives could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism of action appears to involve the disruption of mitochondrial function and activation of caspase pathways.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also possess neuroprotective properties.
- Research Findings : A recent study indicated that heptaoxatetracosanoic acids could protect neuronal cells from oxidative stress-induced damage . This suggests potential applications in neurodegenerative diseases.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Properties
CAS No. |
1818294-28-8 |
---|---|
Molecular Formula |
C17H30O9 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-ethynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C17H30O9/c1-2-20-5-6-22-9-10-24-13-14-26-16-15-25-12-11-23-8-7-21-4-3-17(18)19/h1H,3-16H2,(H,18,19) |
InChI Key |
IMAFNSCBGNDTPX-UHFFFAOYSA-N |
Canonical SMILES |
C#COCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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